Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl ester and a 4-chloro-1,3,5-triazine moiety
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the biological activities mentioned above .
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, leading to diverse biological activities .
Result of Action
Similar compounds have shown a range of effects due to their interaction with various targets .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with 4-chloro-1,3,5-triazine under controlled conditions. One common method includes:
Starting Materials: Piperidine, tert-butyl chloroformate, and 4-chloro-1,3,5-triazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The piperidine is first reacted with tert-butyl chloroformate to form the tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with 4-chloro-1,3,5-triazine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the triazine ring can be substituted with nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines, thiols, or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution Reactions: Products where the chlorine atom is replaced by the nucleophile.
Hydrolysis: Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylic acid.
Scientific Research Applications
Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It serves as a tool for studying biochemical pathways and interactions, especially those involving triazine derivatives.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate: Similar compounds include other triazine derivatives and piperidine-based compounds.
4-Chloro-1,3,5-triazine Derivatives: These compounds share the triazine core and may have different substituents, leading to varied biological activities.
Piperidine Derivatives: Compounds with a piperidine ring and different functional groups, used in various chemical and pharmaceutical applications.
Uniqueness
The uniqueness of this compound lies in its combination of a triazine moiety with a piperidine ring and a tert-butyl ester group. This unique structure imparts specific chemical properties and biological activities, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN5O2/c1-13(2,3)21-12(20)19-6-4-5-9(7-19)17-11-16-8-15-10(14)18-11/h8-9H,4-7H2,1-3H3,(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LITCAPLJEQCHHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC(=NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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